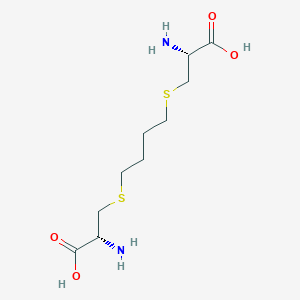

S,S-Butanediyldi-L-cysteine

Description

Overview of S-Conjugated Cysteine Derivatives in Biological Systems

L-cysteine, a semi-essential amino acid, is distinguished by its reactive thiol (-SH) group. mdpi.comwikipedia.org This functional group is a key player in a multitude of biological processes, acting as a potent nucleophile and a precursor to the vital antioxidant, glutathione. wikipedia.orgcas.cn The thiol group's ability to form conjugates with other molecules gives rise to a diverse class of compounds known as S-conjugated cysteine derivatives.

In biological systems, these derivatives are integral to detoxification pathways. The mercapturate pathway, for instance, involves the conjugation of electrophilic xenobiotics to glutathione, which is subsequently metabolized to a cysteine S-conjugate and excreted. researchgate.net However, this pathway can also lead to bioactivation, where certain cysteine S-conjugates are processed by enzymes like cysteine S-conjugate β-lyases, generating reactive sulfur-containing fragments that can be toxic. researchgate.net Beyond metabolism, S-conjugated cysteines are involved in redox signaling and the regulation of protein structure and function through the formation of disulfide bonds. mdpi.com

Historical Development and Emerging Research Areas for Butanediyldi-L-cysteine Compounds

The study of cysteine and its derivatives has a rich history, with the disulfide-linked dimer, cystine, being a cornerstone in understanding protein structure. The development of methods to form and cleave disulfide bonds has been a central theme in peptide and protein chemistry. springernature.com The concept of cross-linking cysteine residues using bifunctional reagents to probe protein structure and function has been a valuable tool for biochemists. springernature.com

The specific compound, S,S-Butanediyldi-L-cysteine, with the chemical formula C₁₀H₂₀N₂O₄S₂ and CAS number 50727-80-5, can be conceptualized as two L-cysteine molecules linked at their sulfur atoms by a butane-1,4-diyl bridge. bldpharm.comepa.gov While direct and extensive research on this exact molecule is not widespread, its structure is highly representative of compounds formed by the cross-linking of cysteine residues with a four-carbon dithiol, such as 1,4-butanedithiol. biorxiv.orggoogle.com Emerging research in dithiol-based compounds focuses on their role as disulfide-reducing agents and as components in the development of advanced materials. mdpi.comacs.orgnih.gov

Significance of this compound in Contemporary Chemical and Biochemical Research

The significance of this compound lies in its defined structure, which serves as a model for understanding the impact of specific cross-links on peptide and protein conformation and function. The butane (B89635) bridge imposes a particular spatial constraint between the two cysteine moieties, which can be used to engineer specific structural features into synthetic peptides or to study the proximity of cysteine residues in proteins. springernature.combiorxiv.org

In chemical synthesis, the principles behind the formation of such a molecule are applied to create unsymmetrical disulfides and other functionalized cysteine derivatives. organic-chemistry.org The development of dithiol amino acids that can form multiple disulfide bridges is an active area of research, aiming to create more stable and potent peptide-based therapeutics. researchgate.net

Interdisciplinary Relevance: Bridging Organic Chemistry, Biochemistry, and Material Science

The study of this compound and its analogs sits (B43327) at the crossroads of several scientific disciplines.

Organic Chemistry: The synthesis of such molecules presents interesting challenges in stereoselective synthesis and the development of efficient methods for forming carbon-sulfur bonds. rsc.orggoogle.com The reactivity of the thiol group and the formation of disulfide bridges are fundamental concepts in organic chemistry. rsc.org

Biochemistry: In biochemistry, these compounds are relevant to protein folding, stability, and the study of enzyme mechanisms. springernature.com The introduction of specific cross-links can be used to stabilize protein structures or to trap transient protein-protein interactions. springernature.comnih.gov

Material Science: The principles of cross-linking cysteine residues are being adapted in material science to create novel polymers and hydrogels. mdpi.com The dynamic nature of the disulfide bond allows for the design of "smart" materials that can respond to stimuli such as changes in redox potential, leading to applications in drug delivery and self-healing materials. mdpi.com

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 50727-80-5 | bldpharm.com |

| Molecular Formula | C₁₀H₂₀N₂O₄S₂ | bldpharm.comepa.gov |

| Average Mass | 296.41 g/mol | bldpharm.com |

| Monoisotopic Mass | 296.086449 g/mol | epa.gov |

Table 2: Related Cysteine Derivatives and their Research Context

| Compound/Concept | Relevance | Key Findings |

| Dithiol-based Reducing Agents | Reduction of disulfide bonds in biological and chemical systems. | Dithiols like NACMEAA (a hybrid of cysteine and cysteamine) show comparable performance to DTT in reducing disulfide bonds over a broader pH range. acs.orgnih.gov |

| Cysteine Cross-linking | Probing protein structure and function; creating stabilized proteins. | Cyclic thiosulfinates can selectively cross-link pairs of free cysteines, offering a strategy to stabilize protein dimers. biorxiv.orgnih.gov |

| Thiol- and Disulfide-based Materials | Development of stimulus-responsive and self-healing materials. | The reversible nature of the disulfide bond is exploited to create materials that respond to redox or pH changes. mdpi.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

50727-80-5 |

|---|---|

Molecular Formula |

C10H20N2O4S2 |

Molecular Weight |

296.4 g/mol |

IUPAC Name |

(2R)-2-amino-3-[4-[(2R)-2-amino-2-carboxyethyl]sulfanylbutylsulfanyl]propanoic acid |

InChI |

InChI=1S/C10H20N2O4S2/c11-7(9(13)14)5-17-3-1-2-4-18-6-8(12)10(15)16/h7-8H,1-6,11-12H2,(H,13,14)(H,15,16)/t7-,8-/m0/s1 |

InChI Key |

SSJLDPRNDPUJAU-YUMQZZPRSA-N |

SMILES |

C(CCSCC(C(=O)O)N)CSCC(C(=O)O)N |

Isomeric SMILES |

C(CCSC[C@@H](C(=O)O)N)CSC[C@@H](C(=O)O)N |

Canonical SMILES |

C(CCSCC(C(=O)O)N)CSCC(C(=O)O)N |

Origin of Product |

United States |

Synthetic Methodologies and Biosynthetic Pathways Research of S,s Butanediyldi L Cysteine

Chemical Synthesis Approaches for S,S-Butanediyldi-L-cysteine

The chemical synthesis of this compound would likely involve the formation of two thioether bonds between two L-cysteine molecules and a four-carbon linker. The primary challenge in such a synthesis is to achieve regioselectivity at the sulfur atom while protecting the other reactive functional groups (the amino and carboxyl groups) of L-cysteine.

A multi-step synthesis is a classical approach to constructing complex molecules from simpler starting materials. pearson.comresearchgate.netlibretexts.orgwalisongo.ac.id For this compound, a plausible multi-step route would involve the protection of the amino and carboxyl groups of L-cysteine, followed by alkylation of the thiol group, and subsequent deprotection.

The key steps in such a synthesis would be:

Protection of L-cysteine: The amino and carboxyl groups of L-cysteine are typically protected to prevent side reactions during the alkylation of the thiol group. Common protecting groups for the amino group include Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl), while the carboxyl group can be protected as an ester (e.g., methyl or ethyl ester). researchgate.netnih.gov

Alkylation: The protected L-cysteine would then be reacted with a suitable 1,4-disubstituted butane (B89635), such as 1,4-dibromobutane (B41627) or 1,4-diiodobutane, in the presence of a base. The base deprotonates the thiol group to form a thiolate, which then acts as a nucleophile to displace the leaving groups on the butane derivative. This step would form the desired S,S-butanediyl bridge.

Deprotection: The final step would involve the removal of the protecting groups from the amino and carboxyl functions to yield the final product, this compound. The choice of deprotection conditions depends on the protecting groups used.

A potential challenge in this approach is the possibility of polymerization or the formation of cyclic byproducts. Careful control of reaction conditions, such as stoichiometry and reaction time, would be crucial.

Table 1: Potential Multi-Step Synthesis Strategy for this compound

| Step | Reaction | Reagents and Conditions | Purpose |

| 1 | Protection of L-cysteine | Boc-anhydride or Fmoc-Cl for amino group; Esterification for carboxyl group | To prevent side reactions at the amino and carboxyl groups. researchgate.netnih.gov |

| 2 | Alkylation | 1,4-dihalobutane (e.g., 1,4-dibromobutane), Base (e.g., NaH, K2CO3) | To form the S,S-butanediyl bridge via nucleophilic substitution. nih.gov |

| 3 | Deprotection | Acid (e.g., TFA for Boc) or Base (e.g., piperidine (B6355638) for Fmoc); Hydrolysis for ester cleavage | To remove protecting groups and yield the final product. |

Protecting-group-free synthesis offers a more atom-economical and efficient alternative to traditional multi-step synthesis by avoiding the protection and deprotection steps. For the synthesis of this compound, a protecting-group-free approach would likely rely on the inherent nucleophilicity difference of the functional groups in L-cysteine under specific reaction conditions.

One possible strategy could involve the direct alkylation of L-cysteine with a 1,4-dihalobutane in a basic aqueous medium. The thiol group of cysteine is more nucleophilic than the amino group at neutral or slightly basic pH. By carefully controlling the pH, it might be possible to achieve selective S-alkylation. However, the risk of N-alkylation and other side reactions remains a significant challenge.

Regioselective functionalization is key to the successful synthesis of this compound, ensuring that the alkylation occurs specifically at the sulfur atoms. beilstein-journals.orgub.edu The higher nucleophilicity of the thiol group compared to the amine is the primary basis for regioselectivity in the alkylation of cysteine. nih.gov

Advanced catalytic methods could also be employed to enhance regioselectivity. For instance, transition metal catalysts have been used for the regioselective functionalization of various organic molecules. iris-biotech.de While specific applications for this compound are not documented, the development of catalysts that can selectively activate the thiol group of cysteine in the presence of other nucleophilic groups could provide a powerful tool for its synthesis.

Another approach to achieve regioselectivity is through the use of specific activating agents that react preferentially with the thiol group.

Biotechnological and Microbial Fermentation Strategies for L-Cysteine Precursors and Derivatives

While the direct biosynthetic production of this compound has not been reported, the biotechnological production of its precursor, L-cysteine, is a well-established and industrially relevant field. mdpi.com Microbial fermentation offers a sustainable alternative to the traditional extraction of L-cysteine from animal hair.

Metabolic engineering strategies have been extensively applied to microorganisms like Escherichia coli and Corynebacterium glutamicum to overproduce L-cysteine. mdpi.com These strategies focus on manipulating the native metabolic pathways to channel more carbon and sulfur flux towards L-cysteine synthesis.

Key metabolic engineering strategies include:

Enhancing the L-serine biosynthesis pathway: L-serine is the direct precursor for L-cysteine synthesis. Overexpression of genes involved in L-serine production, such as serA, serB, and serC, can increase the availability of this key building block. mdpi.com

Overcoming feedback inhibition: The enzyme serine acetyltransferase (SAT), encoded by the cysE gene, is a key regulatory point in the L-cysteine biosynthesis pathway and is subject to feedback inhibition by L-cysteine. Engineering a feedback-resistant SAT is a crucial step in developing high-producing strains. mdpi.com

Increasing sulfur supply: Enhancing the uptake and assimilation of sulfur sources, such as sulfate (B86663) or thiosulfate, can boost L-cysteine production.

Blocking competing pathways: Deleting genes that encode for enzymes that degrade L-cysteine or divert its precursors to other metabolic pathways can further increase the yield.

Table 2: Key Genes Targeted in Metabolic Engineering of E. coli for L-Cysteine Production

| Gene | Enzyme/Protein | Strategy | Rationale |

| cysE | Serine acetyltransferase | Overexpression of feedback-resistant mutant | To overcome feedback inhibition by L-cysteine. mdpi.com |

| serA, serB, serC | Enzymes for L-serine biosynthesis | Overexpression | To increase the supply of the precursor L-serine. mdpi.com |

| cysK | O-acetylserine (thiol)-lyase | Overexpression | To enhance the final step of L-cysteine synthesis. |

| cysM | O-acetylserine (thiol)-lyase B | Deletion | To prevent diversion to alternative pathways. |

| yciW | Cysteine exporter | Overexpression | To reduce intracellular toxicity and increase production. |

Enzymatic conversion offers another biotechnological route to L-cysteine and its derivatives. This approach utilizes isolated enzymes or whole cells containing specific enzymes to catalyze the desired reaction.

A well-known enzymatic method for L-cysteine production involves the conversion of DL-2-amino-Δ²-thiazoline-4-carboxylic acid (DL-ATC) to L-cysteine. While this method produces L-cysteine itself, the principles of enzymatic synthesis could potentially be adapted to produce derivatives like this compound. This would, however, require the discovery or engineering of novel enzymes capable of catalyzing the specific S-alkylation reaction with a butanediyl donor.

Optimization of Fermentation Processes

Fermentation processes are a cornerstone of the biotechnological production of amino acids, including L-cysteine and some of its derivatives. google.comgoogle.comnih.gov These processes typically involve genetically engineering microorganisms like Escherichia coli or Corynebacterium glutamicum to enhance metabolic pathways leading to the overproduction of the target molecule. encyclopedia.pubmdpi.com Strategies for optimizing L-cysteine fermentation include enhancing biosynthetic pathways, knocking out degradation enzymes, and overexpressing export systems to move the product out of the cell. nih.gov

However, for this compound, direct production via fermentation has not been reported and is scientifically implausible based on current knowledge. This is because this compound is a synthetic compound created by the chemical linkage of two L-cysteine molecules with a synthetic butanediyl group. This specific chemical structure is not a known product of any natural metabolic pathway in microorganisms.

Therefore, the optimization of fermentation processes is not applicable to the production of this compound itself. Instead, fermentation would be relevant for producing the precursor, L-cysteine. Once L-cysteine is produced and purified, it can then be used as a starting material in a subsequent chemical synthesis to yield this compound.

Characterization of Synthetic Intermediates and Reaction Mechanisms

The primary synthetic route to this compound is through the bis-alkylation of L-cysteine with a suitable 1,4-disubstituted butane, most commonly a 1,4-dihalobutane.

Reaction Mechanism:

The reaction proceeds via a nucleophilic substitution mechanism, likely an SN2 reaction. The key steps are:

Deprotonation of Cysteine: The reaction is typically carried out under basic conditions (e.g., pH 8.0) to deprotonate the thiol group (-SH) of L-cysteine, forming a highly nucleophilic thiolate anion (-S⁻). nih.gov Cysteine is the most nucleophilic of the common amino acids, making its thiol group a prime target for alkylation. ucl.ac.uk

First Alkylation (Formation of the Mono-substituted Intermediate): The thiolate anion attacks one of the electrophilic carbon atoms of the 1,4-dihalobutane, displacing the first halide ion. This results in the formation of a mono-alkylated intermediate, S-(4-halobutyl)-L-cysteine.

Second Alkylation (Cyclization/Dimerization): A second molecule of deprotonated L-cysteine then attacks the remaining electrophilic carbon on the S-(4-halobutyl)-L-cysteine intermediate, displacing the second halide ion. This step forms the final this compound product.

Synthetic Intermediates:

The key synthetic intermediate in this process is the mono-alkylated cysteine, S-(4-halobutyl)-L-cysteine . The characterization of this intermediate is crucial for understanding the reaction kinetics and potential side reactions. While detailed characterization data for the specific synthesis of this compound is not extensively published, standard analytical techniques would be employed for its identification:

Mass Spectrometry (MS): To confirm the molecular weight of the intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure by analyzing the chemical environment of the protons and carbons, confirming the attachment of the butyl chain to the sulfur atom.

A potential competing reaction is an intramolecular cyclization of the S-(4-halobutyl)-L-cysteine intermediate, which would lead to a cyclic thioether instead of the desired dimeric product. However, the intermolecular reaction with a second cysteine molecule is generally favored under appropriate concentration conditions. Another possible side reaction, especially with certain reagents and conditions, is the elimination of the entire sulfur-containing side chain to form dehydroalanine. researchgate.netscispace.comresearchgate.net

Factors Influencing the Reaction:

The efficiency of the synthesis is influenced by several factors, including the nature of the leaving group on the butane linker. Reagents with better leaving groups, such as iodide, are generally more reactive than those with bromide or chloride.

The table below, based on findings from related cysteine alkylation studies, illustrates the relative efficiency of different alkylating agents in similar reactions, which serves as a model for the synthesis of this compound.

| Alkylating Agent | Leaving Group | Relative Reactivity | Primary Product Type | Reference |

|---|---|---|---|---|

| 1,4-Diiodobutane | Iodide (I⁻) | High | Bis-alkylation | researchgate.net |

| 1,4-Dibromobutane | Bromide (Br⁻) | Moderate | Bis-alkylation | nih.gov |

| 1,4-Dichlorobutane | Chloride (Cl⁻) | Low | Bis-alkylation | nih.gov |

| 1,4-bis(methansulfonyl)-butandiol | Mesylate (MsO⁻) | Moderate | Elimination/Alkylation |

Computational and Theoretical Investigations of S,s Butanediyldi L Cysteine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of molecules at the electronic level. For a molecule like S,S-Butanediyldi-L-cysteine, these calculations can predict its geometry, electronic structure, and energetic landscape.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. While specific DFT studies on this compound are not readily found, extensive research on L-cysteine and its derivatives provides a solid framework for understanding its electronic properties. nih.govnih.gov DFT calculations on cysteine have been used to analyze its adsorption on surfaces and its fragmentation pathways. nih.govnih.gov

For this compound, DFT would be instrumental in mapping the electron density distribution, identifying the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. In cysteine derivatives, the sulfur atom and the carboxyl and amino groups are key sites for reactivity. researchgate.net The butane (B89635) linker in this compound would influence the electronic communication between the two cysteine moieties.

Key reactivity descriptors that can be derived from DFT calculations include:

| Descriptor | Significance | Anticipated Trends for this compound |

| Ionization Potential (I) | Energy required to remove an electron. | Expected to be similar to cysteine, with potential modulation by through-space interactions between the two cysteine units. |

| Electron Affinity (A) | Energy released when an electron is added. | The presence of two electrophilic sites might lead to a higher electron affinity compared to a single cysteine molecule. |

| Electronegativity (χ) | Tendency to attract electrons. | The butane linker is not expected to significantly alter the electronegativity of the cysteine functional groups. |

| Chemical Hardness (η) | Resistance to change in electron distribution. | The flexibility of the butane linker might allow for conformations that minimize electronic repulsion, potentially affecting hardness. |

| Electrophilicity Index (ω) | A measure of the electrophilic power of a molecule. | The two carboxylic acid groups could contribute to a notable electrophilicity. |

This table is generated based on general principles of DFT and studies on related molecules. researchgate.net

Ab initio molecular orbital calculations, which are based on first principles without the use of empirical parameters, are crucial for determining the energetic properties of molecules. For this compound, these calculations would provide accurate values for its heat of formation, bond energies, and the relative energies of different conformers. Studies on L-cysteine have employed high-level ab initio methods to understand its stability and interactions.

The energetic properties of this compound would be heavily influenced by the conformational arrangement of the butane linker and the two cysteine side chains. The stability of the molecule would be a balance between stabilizing intramolecular interactions, such as hydrogen bonds between the amino and carboxyl groups of the two cysteine residues, and destabilizing steric repulsions.

The conformational landscape of this compound is expected to be complex due to the flexibility of the butane linker and the rotatable bonds within the cysteine residues. The butane linker can adopt various conformations, such as anti and gauche, which will dictate the spatial relationship between the two cysteine moieties. beilstein-journals.org

A systematic conformational search, likely employing a combination of molecular mechanics and quantum chemical methods, would be necessary to identify the low-energy conformers. The relative energies of these conformers determine their population at a given temperature. Intramolecular hydrogen bonding between the -NH2 and -COOH groups of the two cysteine units could play a significant role in stabilizing certain conformations. Studies on cysteine derivatives have shown that intramolecular hydrogen bonds are a key factor in determining their preferred geometries. beilstein-journals.org

Molecular Dynamics Simulations for Dynamic Behavior in Solution

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules in a solvent environment. nih.gov For this compound, MD simulations would reveal how the molecule flexes and changes its conformation over time in an aqueous solution. These simulations can provide insights into the flexibility of the butane linker, the dynamics of the cysteine side chains, and the solvent's effect on the molecule's structure.

Prediction of Spectroscopic Signatures and Comparison with Experimental Data

Theoretical calculations can predict various spectroscopic signatures of this compound, which can then be compared with experimental data for structure validation.

Infrared (IR) and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. For this compound, the calculated IR and Raman spectra would show characteristic peaks for the O-H and N-H stretching of the carboxyl and amino groups, the C-H stretching of the butane linker and cysteine backbone, and the S-H stretching of the thiol groups. Studies on L-cysteine have successfully used DFT to assign its vibrational spectra. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical calculations can predict the chemical shifts of ¹H and ¹³C atoms. These theoretical predictions are invaluable for interpreting experimental NMR spectra and confirming the molecule's structure. The chemical shifts of the protons and carbons in the butane linker would be particularly sensitive to the molecule's conformation.

X-ray Absorption Spectroscopy (XANES): Theoretical calculations have been used to analyze the sulfur K-edge XANES spectra of cysteine and its derivatives, providing information about the character of the unoccupied molecular orbitals. rsc.org

| Spectroscopic Technique | Predicted Key Features for this compound | Reference Information Source |

| Infrared (IR) Spectroscopy | Broad O-H and N-H stretching bands, C-H stretching from the alkyl chain, C=O stretching of the carboxylic acid. | nih.gov |

| Raman Spectroscopy | S-H stretching, S-S disulfide bond vibrations (if oxidized), skeletal vibrations of the butane linker. | researchgate.netsci-hub.se |

| NMR Spectroscopy | Distinct signals for the protons and carbons of the butane linker, signals for the α- and β-protons of the cysteine residues. | beilstein-journals.org |

This table provides a general prediction of spectroscopic features based on the functional groups present in the molecule and data from related compounds.

Theoretical Insights into Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

Theoretical studies of cysteine dimers have provided detailed insights into the nature of intermolecular interactions. mdpi.comresearchgate.net These findings are directly applicable to understanding how this compound might interact with itself or with other molecules. The primary intermolecular interactions would be:

Hydrogen Bonding: The amino and carboxyl groups of the cysteine moieties are excellent hydrogen bond donors and acceptors. This would lead to strong intermolecular hydrogen bonding networks, potentially forming dimers or larger aggregates.

Van der Waals Interactions: The nonpolar butane linker would primarily engage in van der Waals interactions.

Dipole-Dipole Interactions: The polar functional groups would contribute to dipole-dipole interactions.

Computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis have been used to characterize and quantify these interactions in cysteine dimers. mdpi.comresearchgate.net These analyses reveal the strength and nature of the bonds, distinguishing between strong hydrogen bonds and weaker van der Waals contacts. While π-stacking is not relevant for this compound itself, if it were to interact with aromatic systems, this interaction type would also need to be considered.

Unable to Generate Article on "this compound" Due to Lack of Specific Scientific Data

Following a comprehensive search of available scientific literature and biochemical databases, it has been determined that there is a significant lack of specific information regarding the chemical compound "this compound" to fulfill the detailed article request. The precise biochemical mechanisms, metabolic pathways, and enzymatic interactions as outlined are not documented for this specific molecule in the accessible resources.

While general principles of L-cysteine and S-conjugated cysteine derivative metabolism are well-established, applying these general pathways directly to "this compound" without specific experimental data would be speculative and would not meet the required standards of scientific accuracy. The strict instructions to focus solely on "this compound" and adhere to the provided outline cannot be met without specific research findings on this compound.

The conducted searches yielded broad information on related topics, including:

Sulfur Metabolism: General pathways for the assimilation of inorganic sulfur into L-cysteine. nih.govnih.gov

L-Cysteine Biosynthesis and Degradation: The enzymatic steps for producing L-cysteine from precursors like serine and its subsequent catabolism. nih.govnih.govnih.govresearchgate.net

Transsulfuration Pathway: The interconnection between methionine and cysteine metabolism in various organisms. wikipedia.orgplos.orgnih.govnih.gov

Enzymatic Interactions of S-conjugates: General kinetics and mechanisms of enzymes that act on cysteine conjugates, though none specifically named this compound. nih.govnih.gov

Allosteric Regulation: The general principles of allosteric control in enzymes. wikipedia.orgnih.gov

However, none of these results provided the specific data points required to populate the requested article structure for this compound. Therefore, to ensure the content is scientifically accurate and non-hallucinatory, the generation of the requested article is not possible at this time.

Biochemical Mechanisms and Cellular Interactions of S Conjugated Cysteine Derivatives

Contributions to Cellular Redox Homeostasis and Antioxidant Systems

S-conjugated cysteine derivatives, such as S,S-Butanediyldi-L-cysteine, are integral to maintaining cellular redox balance and protecting against oxidative stress. Their contributions are multifaceted, ranging from serving as precursors for major antioxidants to directly and indirectly neutralizing reactive oxygen species (ROS).

Precursor Role in Glutathione Synthesis and Metabolism

One of the most significant roles of S-conjugated cysteine derivatives is their function as a source of cysteine for the synthesis of glutathione (GSH), a primary cellular antioxidant. The availability of cysteine is often the rate-limiting step in GSH production. S-conjugated forms can be metabolized within the cell to release free L-cysteine, which then enters the glutathione synthesis pathway. This pathway involves two ATP-dependent enzymatic steps catalyzed by glutamate-cysteine ligase (GCL) and glutathione synthetase (GS).

The process begins with the uptake of the S-conjugated cysteine derivative into the cell, which can occur through various amino acid transport systems. Intracellularly, enzymes such as β-lyases can cleave the S-conjugate, liberating L-cysteine. This released cysteine is then available for the synthesis of γ-glutamylcysteine, the first step in GSH synthesis. By providing a stable pool of cysteine, these derivatives ensure the continuous replenishment of glutathione stores, which is crucial for detoxifying xenobiotics and neutralizing ROS. mdpi.comnih.gov N-acetylcysteine (NAC), a well-known cysteine derivative, functions as a prodrug to L-cysteine and effectively replenishes glutathione stores. wikipedia.org

Direct and Indirect Antioxidant Mechanisms

S-conjugated cysteine derivatives exhibit both direct and indirect antioxidant properties. Their direct antioxidant activity stems from the presence of the thiol (-SH) group in the cysteine moiety, which can directly scavenge free radicals. nih.gov

Indirectly, and more significantly, their role as glutathione precursors is a major antioxidant mechanism. wikipedia.org Glutathione is a cofactor for several antioxidant enzymes, including glutathione peroxidase (GPx) and glutathione S-transferases (GSTs). GPx enzymes are critical for the reduction of hydrogen peroxide and lipid hydroperoxides, while GSTs catalyze the conjugation of glutathione to a wide range of electrophilic compounds, facilitating their detoxification and excretion. mdpi.com By bolstering the cellular glutathione pool, S-conjugated cysteine derivatives enhance the capacity of these enzymatic antioxidant systems.

Furthermore, some cysteine derivatives have been shown to exert potent antioxidant activities, particularly those with a free amino or carboxylate ion. nih.gov The proposed mechanism for this activity involves a sequential proton loss and electron transfer-like proton shift, followed by electron transfer (PS-ET). nih.gov

Modulation of Protein Structure and Function

The cysteine residues derived from S-conjugated compounds can be incorporated into proteins, where their unique thiol chemistry plays a pivotal role in modulating protein structure and function.

Formation of Disulfide Bridges

Disulfide bonds are covalent linkages formed between the thiol groups of two cysteine residues. These bonds are crucial for the proper folding, stability, and function of many proteins, particularly those secreted into the extracellular space. wikipedia.orgnih.gov The formation of disulfide bridges helps to stabilize the tertiary and quaternary structures of proteins. wikipedia.orgbachem.com The intracellular environment is generally reducing, which disfavors disulfide bond formation. However, in specific compartments like the endoplasmic reticulum, an oxidizing environment facilitates the formation of these bonds, a process often catalyzed by protein disulfide isomerases. nih.gov Cysteine residues made available from the metabolism of S-conjugated precursors can participate in the formation of these critical structural elements. bachem.com

Post-Translational Modifications (e.g., S-Glutathionylation, S-Acylation, S-Nitrosylation)

Cysteine residues in proteins are targets for various post-translational modifications (PTMs) that can dynamically regulate protein function in response to cellular signals and environmental stresses. mdpi.commdpi.comfrontiersin.org

S-Glutathionylation: This is the reversible formation of a mixed disulfide bond between a protein cysteine thiol and glutathione. mdpi.comnih.gov It serves as a protective mechanism to prevent the irreversible oxidation of cysteine residues under conditions of oxidative stress. mdpi.com S-glutathionylation can also act as a regulatory switch, altering the activity, localization, and interactions of proteins. nih.gov

S-Acylation: This involves the attachment of fatty acids, such as palmitate (S-palmitoylation), to cysteine residues. This modification increases the hydrophobicity of the protein, often influencing its membrane association and subcellular localization.

S-Nitrosylation: This is the addition of a nitric oxide (NO) moiety to a cysteine thiol, forming an S-nitrosothiol. This modification is a key mechanism of NO-based signaling and can modulate a wide range of protein functions.

The availability of cysteine from S-conjugated precursors can influence the extent of these PTMs, thereby impacting various cellular processes.

Impact on Cellular Signaling Pathways (Excluding Clinical Outcomes)

By modulating the cellular redox state and protein function, S-conjugated cysteine derivatives can have a profound impact on a multitude of cellular signaling pathways. The thiol groups of cysteine residues in signaling proteins act as redox sensors, and their modification can trigger or inhibit signaling cascades. nih.gov

For instance, the activity of many protein kinases and phosphatases is regulated by the redox state of their cysteine residues. frontiersin.org Oxidative modifications can either activate or inactivate these enzymes, thereby influencing downstream signaling events that control cell proliferation, differentiation, and apoptosis. acs.org

Furthermore, redox-sensitive transcription factors, which contain critical cysteine residues in their DNA-binding domains, can be regulated by the cellular redox environment. Changes in the levels of glutathione and other thiol-containing molecules, influenced by the availability of cysteine from S-conjugated precursors, can alter the activity of these transcription factors and consequently modulate gene expression patterns. Cysteine and its derivatives play roles in the redox signaling of processes occurring in various cellular compartments. nih.gov

Interactive Data Table: Overview of Cellular Functions

| Section | Subsection | Key Function | Related Molecules/Processes |

| 5.3. | 5.3.1. | Precursor for Glutathione Synthesis | L-cysteine, Glutamate-cysteine ligase, Glutathione synthetase |

| 5.3.2. | Direct and Indirect Antioxidant Activity | Reactive Oxygen Species (ROS), Glutathione Peroxidase (GPx), Glutathione S-Transferases (GSTs) | |

| 5.4. | 5.4.1. | Formation of Disulfide Bridges | Protein folding, Tertiary and Quaternary protein structure |

| 5.4.2. | Post-Translational Modifications | S-Glutathionylation, S-Acylation, S-Nitrosylation | |

| 5.5. | Modulation of Cellular Signaling | Protein kinases, Protein phosphatases, Transcription factors |

Transport Mechanisms Across Biological Membranes

The transport of S-conjugated cysteine derivatives, including compounds structurally analogous to this compound, across biological membranes is a complex process mediated by various transporter proteins. These mechanisms are crucial for the absorption, distribution, and excretion of these compounds and can influence their physiological and toxicological effects. Research in this area has largely focused on the renal handling of S-cysteine conjugates, revealing the involvement of specific amino acid and organic anion transport systems.

The kidneys, particularly the epithelial cells of the proximal tubules, are primary sites for the transport of S-conjugated cysteine derivatives. nih.gov Evidence suggests that these compounds can be transported across both the apical (luminal) and basolateral membranes of these cells, with distinct transporters implicated at each membrane.

One of the key transport systems involved is the Na+-independent heterodimeric transporter system b(0,+). nih.gov This transporter has been shown to mediate the uptake of mercuric conjugates of cysteine, such as Cys-S-Hg-S-Cys, which bears structural resemblance to di-cysteine conjugates like this compound. nih.gov Studies using Madin-Darby canine kidney (MDCK) cells transfected with the components of system b(0,+), namely b(0,+)AT-rBAT, demonstrated that the transport of Cys-S-Hg-S-Cys was similar to that of cystine, suggesting that the conjugate acts as a molecular mimic of the natural amino acid. nih.gov This finding provides direct molecular evidence for the role of a specific transporter in the luminal uptake of such derivatives. nih.gov

In addition to system b(0,+), other amino acid transport systems have been implicated. The transport of S-(1,2-dichlorovinyl)-L-cysteine (L-DCVC), a nephrotoxic S-cysteine conjugate, has been studied in the LLC-PK1 kidney cell line. nih.gov The uptake of L-DCVC was found to be saturable and sodium-independent, and it was selectively inhibited by substrates of the amino acid transport system L, such as 2-amino-2-norbornane carboxylic acid. nih.gov This suggests the involvement of a system L-like transporter in the cellular uptake of certain S-cysteine conjugates. nih.gov Kinetic analyses of L-DCVC transport indicated the presence of both high- and low-affinity transport systems. nih.gov

Furthermore, studies on the brain uptake of L-DCVC have also pointed to the involvement of the sodium-independent system-L transporter for neutral amino acids. nih.gov

The transport of S-cysteine conjugates is not limited to a single system and can be influenced by various factors, including the specific structure of the conjugate and the cell type. The following tables summarize key research findings on the transporters involved in the transport of S-conjugated cysteine derivatives.

| Transporter System | Model Compound | Cell Line/System | Key Findings |

| System b(0,+) | Cys-S-Hg-S-Cys | MDCK cells transfected with b(0,+)AT-rBAT | Transport of the conjugate was similar to cystine, indicating it acts as a molecular mimic. nih.gov |

| System L-like | S-(1,2-dichlorovinyl)-L-cysteine (L-DCVC) | LLC-PK1 kidney cells | Uptake was sodium-independent and inhibited by a System L-specific substrate. nih.gov |

| System L | S-(1,2-dichlorovinyl)-L-cysteine (L-DCVC) | Brain (in vivo) | Transport into the brain was mediated by the sodium-independent system-L. nih.gov |

| Kinetic Parameter | Model Compound | Cell Line/System | Value |

| Km (high affinity) | S-(1,2-dichlorovinyl)-L-cysteine (L-DCVC) | LLC-PK1 kidney cells | Not specified, but noted to differ 25-fold from the low-affinity system. nih.gov |

| Km (low affinity) | S-(1,2-dichlorovinyl)-L-cysteine (L-DCVC) | LLC-PK1 kidney cells | Not specified. nih.gov |

These findings collectively indicate that S-conjugated cysteine derivatives utilize existing amino acid transport systems to cross biological membranes. The specific transporters involved can vary, but systems such as b(0,+) and L play significant roles, particularly in the renal handling of these compounds. The ability of these derivatives to mimic natural amino acids allows them to be recognized and transported by these carrier proteins.

Coordination Chemistry and Metal Ion Interactions of S,s Butanediyldi L Cysteine

Ligand Properties of S,S-Butanediyldi-L-cysteine

This compound is a versatile ligand capable of forming stable complexes with a variety of metal ions. Its coordination behavior is dictated by the interplay of its donor atoms and the stereochemical constraints imposed by its backbone.

This compound possesses three types of donor atoms: the soft sulfur atoms of the thiol groups, the borderline nitrogen atoms of the amino groups, and the hard oxygen atoms of the carboxylate groups. The preference for a particular donor atom is largely governed by the Hard and Soft Acids and Bases (HSAB) principle.

Soft metal ions, such as Cd(II), Pb(II), and Ni(II), exhibit a strong affinity for the soft thiol sulfur atoms, which typically act as the primary binding sites. nih.gov For peptides containing two cysteine residues, (S⁻,S⁻) coordinated species are commonly formed in the physiological pH range. nih.gov The butanediyl bridge in this compound allows the two cysteine moieties to act in a concerted manner to chelate a single metal ion, forming a stable macrocyclic ring structure.

In addition to the primary sulfur coordination, the amino (N) and carboxylate (O) groups can also participate in chelation, leading to various coordination modes. The involvement of these additional donor atoms generally enhances the stability of the resulting metal complexes. For instance, with some transition metals, the coordination may involve (S,N) or (S,N,O) donor sets from each cysteine residue, leading to a higher coordination number for the metal center.

Table 1: Potential Chelation Modes of this compound

| Chelation Mode | Donor Atoms Involved | Description |

| (S,S) | Two thiol sulfur atoms | The primary coordination mode, especially with soft metal ions, forming a large chelate ring. |

| (S,N,S,N) | Two thiol sulfur and two amino nitrogen atoms | A common mode for square planar or octahedral complexes, providing a stable 14-membered chelate ring. |

| (S,N,O,S,N,O) | Two thiol sulfur, two amino nitrogen, and two carboxylate oxygen atoms | This mode engages all potential donor groups, leading to a highly stable, often octahedral, complex. |

| Bridging Ligand | Sulfur or carboxylate atoms | The ligand can bridge two metal centers, leading to the formation of polynuclear complexes. |

The stereochemistry of the two L-cysteine residues in this compound plays a crucial role in the geometry of the resulting metal complexes. The fixed chirality of the α-carbon atoms can induce a preferred stereoisomer of the coordination compound. The flexibility of the butanediyl chain allows the ligand to adopt various conformations to accommodate the preferred coordination geometry of different metal ions. This can lead to the formation of specific isomers with distinct spectroscopic and chemical properties. The stereochemical constraints can also influence the stability and reactivity of the metal complexes.

Formation and Stability of Metal-Cysteine S-Conjugate Complexes

The formation of metal complexes with this compound is an equilibrium process that is influenced by thermodynamic and kinetic factors, as well as the pH of the solution.

The thermodynamic stability of metal complexes with this compound is quantified by their stability constants (log K). Generally, the stability of these complexes follows the Irving-Williams series for divalent metal ions: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). However, due to the high affinity of soft metal ions for the thiol groups, exceptions to this series can occur. For instance, the stability of complexes with two-cysteine containing peptides often follows the order Ni(II) < Zn(II) < Pb(II) < Cd(II). nih.gov

The chelate effect plays a significant role in the high stability of these complexes. The formation of a 14-membered chelate ring in the (S,N,S,N) coordination mode is thermodynamically favorable. The kinetics of complex formation can vary depending on the metal ion. For instance, the formation of Ni(II) complexes can be slower due to the higher ligand field stabilization energy of octahedral Ni(II).

Table 2: Representative Stability Constants (log K) for Metal Complexes with Cysteine-Containing Ligands

| Metal Ion | Ligand Type | log K₁ | log β₂ |

| Ni(II) | Peptides with two cysteines | - | - |

| Zn(II) | Peptides with two cysteines | - | - |

| Cd(II) | Peptides with two cysteines | - | - |

| Pb(II) | Peptides with two cysteines | - | - |

| Note: Specific stability constants for this compound are not readily available in the literature. The data presented are representative values for peptides with two cysteine residues to illustrate general trends. nih.gov |

The formation of metal complexes with this compound is highly dependent on the pH of the solution. The protonation states of the donor groups (thiol, amino, and carboxyl) change with pH, which in turn affects their ability to coordinate to a metal ion.

At low pH, the thiol and amino groups are protonated, and the carboxyl group is in its acidic form. In this state, the ligand has a lower affinity for metal ions. As the pH increases, the carboxyl group deprotonates first, followed by the thiol group, and finally the amino group. The deprotonation of the thiol groups is crucial for the coordination of soft metal ions. For peptides containing two cysteine residues, the (S⁻,S⁻) coordinated species are typically formed in the physiological pH range. nih.gov The optimal pH for the formation of stable complexes therefore depends on the pKa values of the donor groups and the specific metal ion involved.

Spectroscopic and Structural Characterization of Coordination Complexes

Various spectroscopic techniques and structural analysis methods are employed to characterize the coordination complexes of this compound.

Spectroscopic methods such as UV-Vis, Circular Dichroism (CD), and Nuclear Magnetic Resonance (NMR) spectroscopy provide valuable information about the coordination environment of the metal ion.

UV-Vis Spectroscopy: The formation of metal-thiolate bonds often gives rise to intense charge-transfer bands in the UV-Vis spectrum, which can be used to monitor complex formation. nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is particularly useful for studying the stereochemistry of the complexes, as the chiral nature of the ligand induces chirality in the coordination sphere.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the ligand upon coordination, including conformational changes. For certain metal ions, such as ¹¹³Cd, NMR can directly probe the metal's coordination environment. nih.gov

Table 3: Spectroscopic Techniques for Characterization of this compound Metal Complexes

| Technique | Information Obtained |

| UV-Vis Spectroscopy | Electronic transitions, metal-ligand charge transfer bands. |

| Circular Dichroism (CD) | Stereochemistry and conformational changes of the ligand upon complexation. |

| NMR Spectroscopy | Ligand conformation, identification of coordinating atoms, and direct observation of the metal nucleus (for suitable isotopes). |

| X-ray Crystallography | Precise 3D structure, bond lengths, bond angles, and coordination geometry. |

X-ray Crystallography of Metal Complexes

In the case of EC, single-crystal X-ray diffraction has been used to determine the structures of its complexes with gallium(III) and indium(III). acs.orgnih.gov These studies reveal that EC acts as a hexadentate ligand, coordinating to the metal center through its two nitrogen atoms, two sulfur atoms, and two oxygen atoms from the carboxylate groups. nih.gov This results in a distorted octahedral coordination geometry around the metal ion. nih.gov The sulfur and nitrogen atoms typically occupy the equatorial positions, while the carboxylate oxygens are found in the axial positions. nih.gov

Table 1: Crystallographic Data for Metal Complexes of N,N'-Ethylenedi-L-cysteine (EC)

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Reference |

|---|---|---|---|---|---|---|

| Na[GaEC]·2H₂O | Tetragonal | P4₂2₁2 | 9.802 | 9.802 | 15.170 | nih.gov |

Spectroscopic Signatures of Metal-Ligand Interactions (e.g., UV-Vis, CD, EPR)

Spectroscopic techniques are invaluable for probing the electronic structure and coordination environment of metal complexes. For chiral ligands like this compound, Circular Dichroism (CD) spectroscopy is particularly informative.

UV-Vis Spectroscopy: The coordination of this compound to a metal ion is expected to result in distinct changes in the UV-Vis absorption spectrum. Ligand-to-metal charge transfer (LMCT) bands, particularly involving the sulfur donor atoms, are anticipated. The energy of these bands can provide information about the nature of the metal-sulfur bond and the coordination geometry.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is highly sensitive to the chiral environment of the ligand upon complexation. The CD spectra of this compound complexes would exhibit characteristic signals arising from the vicinal effect of the chiral carbon centers and the conformational chirality of the chelate rings. Studies on cysteine-containing peptides have shown that the CD spectra of their metal complexes are indicative of the coordination mode and the resulting stereochemistry. nih.gov For instance, changes in pH can alter the coordination and induce dramatic changes in the CD spectra, signaling conformational rearrangements or even inversion of chirality at the metal center. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy: For complexes involving paramagnetic metal ions, EPR spectroscopy would be a powerful tool to investigate the metal's oxidation state and coordination environment. The hyperfine coupling constants and g-values obtained from EPR spectra can provide detailed insights into the nature of the metal-ligand bonds.

Applications in Inorganic Stereochemistry and Chiral Material Design

The inherent chirality of this compound makes it a promising building block for the design of novel chiral materials with applications in catalysis, separation, and sensing.

Chiral Coordination Polymers and Nanomaterials

This compound can be employed as a chiral linker to construct coordination polymers (CPs) and metal-organic frameworks (MOFs). The multidentate nature of the ligand allows for the formation of extended one-, two-, or three-dimensional networks. The chirality of the ligand can be transferred to the supramolecular structure of the resulting material, leading to chiral CPs. nih.govrsc.org

For example, L-cysteine and its derivatives have been used to synthesize chiral gold and silver nanoparticles and coordination polymers. researchgate.netnih.gov These materials often exhibit unique chiroptical properties, such as strong CD signals, which are dependent on the hierarchical assembly of the building blocks. nih.gov

Table 2: Examples of Chiral Materials Derived from Cysteine

| Material | Metal Ion | Chiral Ligand | Application/Feature | Reference |

|---|---|---|---|---|

| AuAgₓ-cys CP | Au(I), Ag(I) | L-cysteine | Reversible chirality inversion | nih.govresearchgate.net |

Reversible Chirality Inversion Mechanisms

A fascinating application of chiral ligands like this compound is in the development of "smart" materials that can undergo reversible chirality inversion in response to external stimuli such as pH, solvent, or guest molecules.

A notable example is the AuAgₓ-cysteine coordination polymer, which exhibits reversible chirality inversion upon changes in pH. nih.govresearchgate.netnih.gov At neutral pH, the material displays a specific CD spectrum. Upon increasing the pH to alkaline conditions (pH > 13), a complete inversion of the CD signal is observed, indicating a switch in the material's handedness. nih.gov This process is reversible upon neutralization. nih.gov The mechanism is attributed to pH-induced changes in the coordination environment and the supramolecular arrangement of the polymer chains. nih.govresearchgate.net Similar pH-controlled chiral inversions have been observed in other metal-cysteine complexes. nih.govresearchgate.net

The flexible butane (B89635) linker in this compound could potentially facilitate such conformational changes, making its metal complexes interesting candidates for the design of chiroptical switches.

Advanced Analytical Methodologies for S,s Butanediyldi L Cysteine Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of amino acid derivatives like S,S-Butanediyldi-L-cysteine, enabling high-resolution separation and precise quantification.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile, polar compounds such as this compound. Reversed-phase (RP) HPLC is particularly well-suited for this purpose. In a typical application, a C18 column is used to separate the analyte from a complex matrix. nih.govinsights.biosielc.comresearchgate.netnih.gov The mobile phase often consists of an aqueous buffer (e.g., containing formic acid or ammonium acetate) and an organic modifier like acetonitrile or methanol, run in either an isocratic or gradient elution mode to achieve optimal separation. insights.bionih.govjuniperpublishers.com

Detection can be accomplished using UV-Vis spectroscopy, typically at low wavelengths (around 200-220 nm) where the molecule absorbs light. sielc.comgoogle.com For enhanced sensitivity and specificity, HPLC is frequently coupled with mass spectrometry (LC-MS). nih.govresearchgate.netnih.govjuniperpublishers.com This allows for accurate mass determination and fragmentation analysis, confirming the identity of the compound and enabling very low detection limits. nih.govresearchgate.netnih.gov To overcome challenges with the oxidation of related thiol compounds during analysis, derivatization with reagents like monobromobimane can be employed, although this is more critical for its precursor, L-cysteine. nih.govresearchgate.netnih.gov

Table 1: Illustrative HPLC-MS Parameters for this compound Analysis

| Parameter | Value/Description |

|---|---|

| Column | Reversed-Phase C18 (e.g., 150 mm x 2.1 mm, 1.7 µm) nih.govresearchgate.netnih.gov |

| Mobile Phase A | Water with 0.1% Formic Acid nih.govresearchgate.netnih.gov |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.25 mL/min nih.govresearchgate.netnih.gov |

| Gradient | 5% B to 95% B over 15 minutes |

| Injection Volume | 5 µL |

| Column Temp. | 30 °C google.com |

| Detection | Mass Spectrometry (ESI+) |

| Ionization Mode | Electrospray Ionization (Positive) |

| Scan Range | m/z 100-500 |

Gas Chromatography (GC) is typically used for volatile and thermally stable compounds. This compound, being a polar amino acid derivative, is non-volatile. Therefore, its analysis by GC requires a chemical derivatization step to convert it into a volatile and thermally stable analogue. nih.govnih.gov

A common derivatization strategy involves silylation, where active hydrogen atoms in the amino and carboxyl groups are replaced with silyl groups, such as tert-butyldimethylsilyl (t-BDMS). nih.govnih.gov This process significantly reduces the polarity and increases the volatility of the analyte, making it suitable for GC analysis. The derivatized compound can then be separated on a nonpolar capillary column and detected using a flame ionization detector (FID) or, for greater sensitivity and structural information, a mass spectrometer (GC-MS). nih.govnih.gov

Table 2: Example Derivatization and GC-MS Conditions for this compound

| Parameter | Value/Description |

|---|---|

| Derivatization Agent | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) |

| Reaction Conditions | 60 °C for 30 minutes |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Oven Program | 100 °C (1 min), ramp to 300 °C at 10 °C/min, hold 5 min |

| Injector Temp. | 280 °C |

| Ionization Mode | Electron Impact (EI, 70 eV) |

| MS Scan Range | m/z 50-700 |

Electrophoretic Methods (e.g., Capillary Electrophoresis Mass Spectrometry for Metabolomics)

Capillary Electrophoresis (CE) is a powerful separation technique that is particularly effective for charged and highly polar molecules, making it an excellent alternative or complement to HPLC for metabolomics studies. researchgate.netresearchgate.net When coupled with mass spectrometry (CE-MS), it provides high separation efficiency and sensitive detection for analytes in complex biological samples with very small sample volume requirements. nih.govnih.govuniversiteitleiden.nl

This compound possesses both acidic (carboxyl) and basic (amino) functional groups, meaning its net charge is dependent on the pH of the buffer. This property can be exploited for separation by CE. In a metabolomics workflow, CE-MS can be used to profile polar metabolites, including this compound, in biological extracts. nih.govnih.gov The technique offers a different separation mechanism compared to chromatography, providing complementary data for comprehensive metabolic profiling. researchgate.netresearchgate.net

Electrochemical Methods for Redox Properties and Metal Ion Sensing

Furthermore, the carboxyl and amino groups, along with the sulfur atoms, can act as binding sites for metal ions. mdpi.com This property allows for the use of this compound as a recognition element in electrochemical sensors. For instance, the compound could be immobilized on an electrode surface, and the change in the electrochemical signal (e.g., current or potential) upon binding to a target metal ion would form the basis of the sensing mechanism. mdpi.commdpi.com L-cysteine and its derivatives have been successfully used in sensors for detecting ions like copper (Cu²⁺) and mercury (Hg²⁺). mdpi.comsemanticscholar.orgnih.gov

Microscopic Techniques for Material Characterization (e.g., SEM, TEM for self-assembly)

Microscopic techniques are indispensable for characterizing the morphology and structure of materials at the micro- and nanoscale. When this compound is used as a building block for self-assembled materials or as a capping agent for nanoparticles, Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are vital for visualization.

The self-assembly of cysteine-based molecules can lead to the formation of various nanostructures, such as nanospheres or nanofibrils, depending on environmental conditions. nih.gov TEM provides high-resolution images of these structures, revealing details about their size, shape, and internal arrangement. nih.gov For example, TEM has been used to confirm the formation of spherical, uniformly distributed copper nanoparticles capped with L-cysteine, with an average size of 34 ± 2.1 nm. nih.gov SEM can be used to study the larger-scale morphology and topography of films or aggregates formed by this compound on a surface.

Surface Analysis Techniques (e.g., X-ray Photoelectron Spectroscopy for interfaces)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of atoms at a material's surface. It is exceptionally useful for studying the interaction of molecules like this compound with substrates, particularly metal surfaces. mdpi.comresearchtrends.netresearchgate.net

When this compound is adsorbed onto a surface (e.g., gold or silver), XPS can confirm the presence of the molecule and elucidate the nature of the chemical bonding. naturalspublishing.comresearchgate.netrsc.org By analyzing the high-resolution spectra of specific elements (C 1s, N 1s, O 1s, and S 2p), one can determine the chemical environment of each atom. For instance, the binding energy of the S 2p peak can confirm the formation of a sulfur-metal bond at the interface. researchgate.netnaturalspublishing.com This is crucial for understanding how self-assembled monolayers (SAMs) are formed and for characterizing the interface in biosensors or bioelectronic devices. mdpi.comrsc.org

Table 3: Representative XPS Binding Energies for this compound Adsorbed on a Gold Surface

| Core Level | Binding Energy (eV) | Inferred Chemical State |

|---|---|---|

| S 2p₃/₂ | ~162.1 | Thioether bound to Gold (Au-S) |

| C 1s | ~284.8 | C-C, C-H |

| C 1s | ~286.2 | C-N, C-S |

| C 1s | ~288.5 | O=C-O (Carboxyl) |

| N 1s | ~401.5 | Protonated Amine (-NH₃⁺) |

| O 1s | ~532.0 | O=C-O (Carboxyl) |

Future Research Directions and Outlook for S,s Butanediyldi L Cysteine

Development of Novel Synthetic Pathways

Future research will likely focus on developing more efficient and sustainable synthetic routes for S,S-Butanediyldi-L-cysteine. While traditional organic synthesis methods can be employed, there is considerable scope for the development of novel chemo-enzymatic and biocatalytic approaches.

Chemo-enzymatic Synthesis: The integration of enzymatic steps into chemical synthesis pathways offers several advantages, including high stereoselectivity and milder reaction conditions. Future investigations could explore the use of enzymes, such as cysteine synthases or related transferases, to catalyze the key bond-forming reactions. This could lead to more environmentally friendly processes with higher yields and purity.

Biocatalytic and Metabolic Engineering Approaches: A significant frontier in the synthesis of complex molecules is the use of engineered microorganisms. Metabolic engineering of bacteria like Escherichia coli or Corynebacterium glutamicum could be a viable strategy for the de novo biosynthesis of this compound. mdpi.comnih.gov This would involve the introduction and optimization of specific biosynthetic pathways to convert simple carbon and sulfur sources into the target molecule. Such an approach could offer a scalable and cost-effective production method. nih.govresearchgate.net

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Chemo-enzymatic | High stereoselectivity, Milder reaction conditions, Reduced byproducts | Identification and engineering of suitable enzymes, Optimization of reaction conditions |

| Biocatalytic | Use of whole-cell catalysts, Potential for continuous processes | Screening for novel microbial catalysts, Immobilization techniques |

| Metabolic Engineering | Sustainable production from renewable feedstocks, Scalability | Design and construction of biosynthetic pathways, Host strain optimization, Fermentation process development |

Exploration of New Biochemical Roles and Mechanistic Insights (Non-Clinical)

The biochemical functions of this compound are largely unknown. Future non-clinical studies will be crucial to elucidate its potential roles in various biological systems.

Interaction with Enzymes and Proteins: The presence of two cysteine residues suggests that this compound could interact with proteins, potentially through disulfide bond formation or by acting as a ligand for metal-containing enzymes. Research could focus on its ability to modulate the activity of cysteine proteases or other enzymes where cysteine residues are critical for function. Affinity-based proteomics could be employed to identify cellular binding partners.

Metabolic Fate and Intermediate Roles: Investigating the metabolic fate of this compound within cellular systems is a key research avenue. It could be a metabolic intermediate in novel pathways or a detoxification product of specific electrophiles. Stable isotope tracing studies, coupled with advanced mass spectrometry, would be instrumental in tracking its transformation and incorporation into other biomolecules. nih.gov

Design of Advanced Coordination Complexes and Functional Materials

The two cysteine moieties in this compound make it an excellent candidate for the design of novel coordination complexes and functional materials.

Coordination Chemistry: The thiol and amino groups of the cysteine residues can coordinate with a variety of metal ions. Future research could explore the synthesis and characterization of coordination polymers and metal-organic frameworks (MOFs) using this compound as a building block. The chirality and flexibility of the ligand could lead to materials with interesting structural and functional properties, such as catalysis or gas storage.

Functional Materials: The ability to form disulfide bonds and coordinate with metals opens up possibilities for creating responsive materials. For example, polymers incorporating this compound could exhibit redox-responsive behavior, where the disulfide linkages can be reversibly broken and reformed. Such materials could have applications in drug delivery or as self-healing polymers. nih.govidu.ac.id

| Material Type | Potential Properties | Future Research Areas |

| Coordination Polymers | Catalytic activity, Porosity, Chirality | Synthesis with various transition metals, Structural characterization, Evaluation of catalytic and sorption properties |

| Metal-Organic Frameworks (MOFs) | High surface area, Tunable pore size | Design of novel MOF architectures, Gas adsorption studies, Sensor applications |

| Redox-Responsive Polymers | Self-healing, Controlled release | Polymerization with functional monomers, Characterization of redox behavior, Application in biomaterials |

Integration of Multimodal Analytical Techniques for Comprehensive Characterization

A thorough understanding of the structure and properties of this compound and its derivatives will require the application of a combination of advanced analytical techniques.

Spectroscopic and Spectrometric Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1D and 2D NMR techniques will be essential for elucidating the solution-state structure and conformation of this compound and its metal complexes. rsc.orghmdb.cabmrb.ioresearchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry, including techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), will be crucial for accurate mass determination and fragmentation analysis to confirm the molecular structure. nih.govnih.govsfrbm.orgmdpi.comresearchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy can provide valuable information about the functional groups and vibrational modes of the molecule, aiding in structural confirmation.

Crystallographic Techniques:

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of this compound and its crystalline derivatives, providing precise bond lengths and angles. nih.govnih.govmdpi.comresearchgate.netcardiff.ac.uk

The integration of these techniques will provide a comprehensive picture of the molecule's structure, from its fundamental covalent bonding to its three-dimensional arrangement in different states.

Computational Modeling for Predictive Research and Rational Design

Computational modeling will be a powerful tool to guide and complement experimental research on this compound.

Density Functional Theory (DFT) Studies: DFT calculations can be used to predict the molecule's electronic structure, vibrational frequencies, and reactivity. This can aid in the interpretation of spectroscopic data and provide insights into potential reaction mechanisms. nih.govnih.govresearchgate.netresearchgate.netosti.gov

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the conformational dynamics of this compound in different environments, such as in solution or interacting with biological macromolecules. This can provide a deeper understanding of its flexibility and binding modes. nih.gov

By leveraging these computational approaches, researchers can rationally design new experiments, predict the properties of novel derivatives and materials, and gain a more profound understanding of the behavior of this compound at the molecular level.

Q & A

Q. What are the established protocols for synthesizing S,S-Butanediyldi-L-cysteine with high yield and purity?

- Methodological Answer : Synthesis typically involves coupling L-cysteine residues via a butanediyldi linker under controlled conditions. Key steps include:

- Thiol-protection : Use tert-butylthiol or allyl groups to prevent undesired disulfide formation during synthesis .

- Crosslinking : React protected cysteine derivatives with 1,4-dibromobutane in an aprotic solvent (e.g., DMF) under nitrogen atmosphere to form the S,S-butanediyl bridge .

- Deprotection : Remove protecting groups using reducing agents like TCEP (tris(2-carboxyethyl)phosphine) .

Purity is validated via HPLC (≥98% purity) and mass spectrometry (e.g., ESI-MS for molecular ion confirmation) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of airborne particles .

- Storage : Store in airtight containers at –20°C to minimize degradation; avoid prolonged exposure to light or moisture .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose via approved hazardous waste protocols .

Q. Which spectroscopic and chromatographic techniques are recommended for structural elucidation of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the butanediyldi bridge and cysteine backbone .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 214 nm for purity assessment .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify characteristic S–S and C–N stretches .

Advanced Research Questions

Q. How can researchers design experiments to address discrepancies in reported solubility data of this compound across different studies?

- Methodological Answer :

- Systematic Solubility Testing : Conduct experiments under controlled pH (4–9), temperature (4–37°C), and ionic strength (0.1–1.0 M NaCl) .

- Statistical Analysis : Use ANOVA to compare solubility trends across conditions; report confidence intervals to quantify variability .

- Cross-Validation : Replicate experiments in triplicate and compare results with independent labs to identify methodological biases .

Q. What are the best practices for integrating computational chemistry with experimental data to study the reactivity of this compound?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model the compound’s behavior in aqueous solutions to predict hydrolysis rates .

- Density Functional Theory (DFT) : Calculate bond dissociation energies for the S–S linkage to assess redox stability .

- Validation : Correlate computational predictions with experimental data (e.g., cyclic voltammetry for redox properties) .

Q. What methodological approaches can be employed to assess the stability of this compound under different storage conditions?

- Methodological Answer :

- Accelerated Stability Studies : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks; monitor degradation via LC-MS .

- Degradation Pathway Analysis : Identify byproducts (e.g., cysteine monomers) using tandem mass spectrometry (MS/MS) .

- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life under standard storage conditions (–20°C) .

Data Contradiction and Replicability

Q. How should researchers resolve contradictions in the reported biological activity of this compound in cellular assays?

- Methodological Answer :

- Standardized Assay Conditions : Use identical cell lines (e.g., HEK293), passage numbers, and serum-free media to minimize variability .

- Dose-Response Curves : Test a wide concentration range (1 nM–100 µM) to identify threshold effects .

- Meta-Analysis : Aggregate data from multiple studies using random-effects models to account for heterogeneity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.